molecular formula C12H22O B13302441 1-(2-Methylpropyl)cycloheptane-1-carbaldehyde

1-(2-Methylpropyl)cycloheptane-1-carbaldehyde

Cat. No.: B13302441
M. Wt: 182.30 g/mol
InChI Key: RVKWOHJNVWUSOT-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C12H22O. It belongs to the class of cycloalkanes, which are hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cycloheptane ring substituted with a 2-methylpropyl group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)cycloheptane-1-carbaldehyde typically involves the alkylation of cycloheptanone with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride. The reaction is followed by oxidation of the resulting alcohol to form the aldehyde. The reaction conditions include:

    Temperature: Typically carried out at room temperature.

    Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Catalysts: Sodium hydride or potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)cycloheptane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products Formed:

    Oxidation: 1-(2-Methylpropyl)cycloheptane-1-carboxylic acid.

    Reduction: 1-(2-Methylpropyl)cycloheptane-1-methanol.

    Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methylpropyl)cycloheptane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)cycloheptane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

    Cycloheptanone: A structurally related compound with a ketone functional group instead of an aldehyde.

    1-(2-Methylpropyl)cyclohexane-1-carbaldehyde: A similar compound with a cyclohexane ring instead of a cycloheptane ring.

Uniqueness: 1-(2-Methylpropyl)cycloheptane-1-carbaldehyde is unique due to its specific ring size and substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-methylpropyl group and the aldehyde functional group provides distinct chemical properties compared to other cycloalkane derivatives.

This comprehensive overview highlights the key aspects of this compound, including its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

1-(2-methylpropyl)cycloheptane-1-carbaldehyde

InChI

InChI=1S/C12H22O/c1-11(2)9-12(10-13)7-5-3-4-6-8-12/h10-11H,3-9H2,1-2H3

InChI Key

RVKWOHJNVWUSOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCCCCC1)C=O

Origin of Product

United States

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